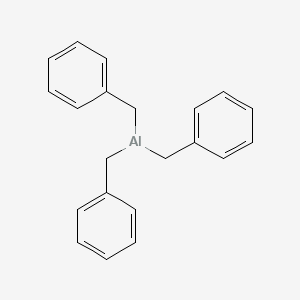
S-2-(((4-Cyclooctyloxy)butyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-(((4-Cyclooctyloxy)butyl)amino)ethyl thiosulfate: is a chemical compound with the molecular formula C14H29NO4S2 . It is a member of the thiosulfate family, which are sulfur-containing compounds known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-(((4-Cyclooctyloxy)butyl)amino)ethyl thiosulfate typically involves the reaction of 4-cyclooctyloxybutylamine with ethylene thiosulfate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistency and quality of the final product. The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: S-2-(((4-Cyclooctyloxy)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Major Products:
Oxidation: Sulfonates.
Reduction: Thiols.
Substitution: Various substituted thiosulfates.
Scientific Research Applications
S-2-(((4-Cyclooctyloxy)butyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-2-(((4-Cyclooctyloxy)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and proteins. It can act as a sulfur donor, participating in redox reactions and influencing cellular processes. The compound’s ability to undergo oxidation and reduction makes it a versatile agent in biochemical pathways .
Comparison with Similar Compounds
S-2-(((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate: Similar in structure but with a methoxyphenyl group instead of a cyclooctyloxy group.
S-2-(((4-(Cyclooctyloxy)butyl)amino)ethyl hydrogen sulfurothioate: A closely related compound with similar chemical properties.
Uniqueness: S-2-(((4-Cyclooctyloxy)butyl)amino)ethyl thiosulfate is unique due to its specific cyclooctyloxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
21208-79-7 |
|---|---|
Molecular Formula |
C14H29NO4S2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-(2-sulfosulfanylethylamino)butoxycyclooctane |
InChI |
InChI=1S/C14H29NO4S2/c16-21(17,18)20-13-11-15-10-6-7-12-19-14-8-4-2-1-3-5-9-14/h14-15H,1-13H2,(H,16,17,18) |
InChI Key |
CODSRKOGTHGIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)OCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


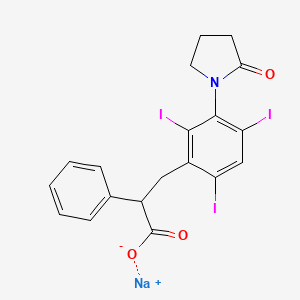
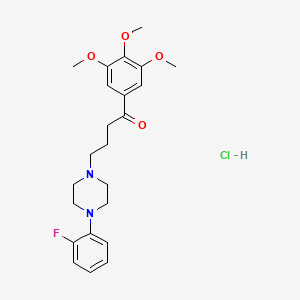
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
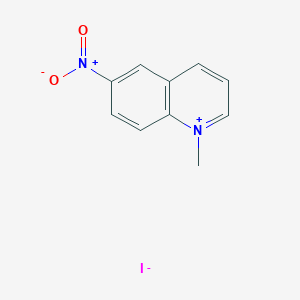
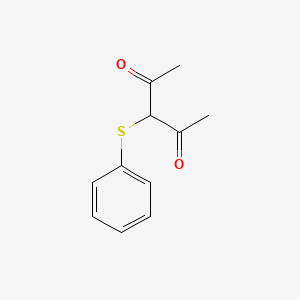
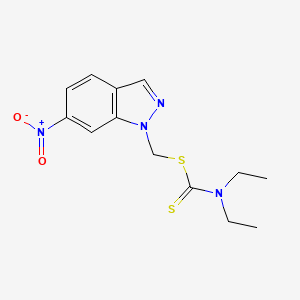
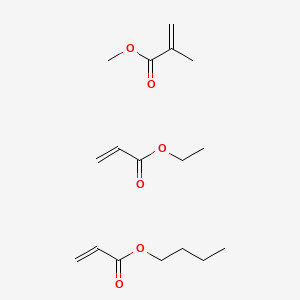
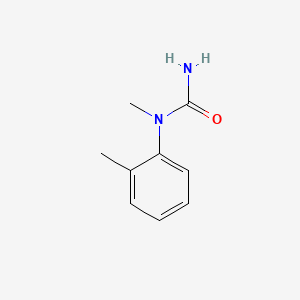
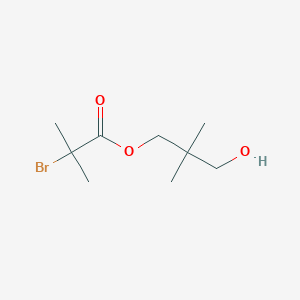
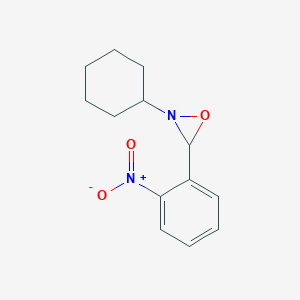
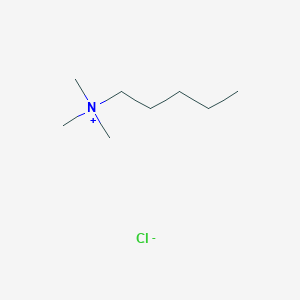
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)

